2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide
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Overview
Description
2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide is a complex organic compound characterized by its unique structure, which includes deuterium atoms and pyridinium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide typically involves multiple steps, including the introduction of deuterium atoms and the formation of pyridinium groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2,3,4,6-tetradeuterio-5-iodobenzene: Another deuterium-labeled compound with different functional groups.
Pyrido[4,3-d]pyrimidine compounds: Compounds with similar pyridinium structures but different substituents and biological activities.
Uniqueness
2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide is unique due to its specific combination of deuterium atoms and pyridinium groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16N4O3+2 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20/h1-9H,10-11H2,(H-,15,19)/p+2/i4D,5D,7D,8D |
InChI Key |
FJZDLOMCEPUCII-YBNXMSKUSA-P |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N\O)[2H] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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